Dithionite

説明

Dithionite, also known as sodium dithionite or sodium hydrosulfite, is a white crystalline powder that is used in various industrial and scientific applications. It is a powerful reducing agent that can break down various compounds and is widely used in the textile, paper, and food industries. In

科学的研究の応用

1. Reducing Agent in Biochemical Studies

Dithionite is widely recognized for its role as a powerful reducing agent in various biochemical applications. A prominent example is its use in the deoxygenation of hemoglobin and creating anaerobic conditions in vitro. Notably, it has been used to simulate "hypoxia" in experiments studying oxygen sensors in pulmonary circulation and the carotid body. However, research suggests that the hypoxia created by dithionite is distinct from authentic hypoxia due to its associated generation of activated oxygen species (AOS), which impacts vascular reactivity and lung edema (Archer et al., 1995).

2. Environmental Pollutant Treatment

Dithionite has garnered attention for its application in treating environmental pollutants, including halogenated organic compounds, oxyacid salts, and heavy metals. Studies have focused on the reactive species generated from dithionite for this purpose, with ultraviolet light being the primary method of dithionite activation. This highlights its potential in environmental remediation technologies (Song et al., 2020).

3. Iron Oxide Removal

In geological and soil sciences, dithionite has been used effectively for iron oxide removal from soils and clays. Its ability to dissolve iron oxides varies with pH, temperature, and concentration, making it a versatile tool in the study and processing of mineral samples (Mehra, 1958).

4. Analytical Chemistry Applications

In analytical chemistry, dithionite serves as a subject of study for its decomposition and purity assessment. Techniques like ion chromatography have been developed to rapidly and accurately determine the concentration of dithionite, crucial for industries like wood pulping and textiles (James et al., 2012).

5. Flotation in Mineral Processing

Dithionite's reducing properties have been utilized in mineral processing, particularly in flotation processes. It affects the surface properties and floatability of minerals like galena and sphalerite, influencing the production and concentration of metal ions (Sui et al., 2000).

特性

CAS番号 |

14844-07-6 |

|---|---|

製品名 |

Dithionite |

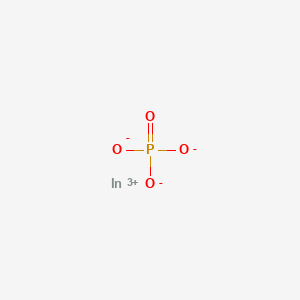

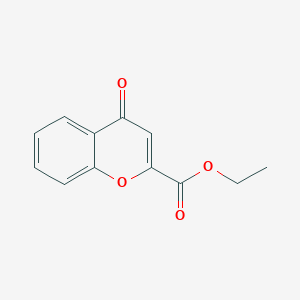

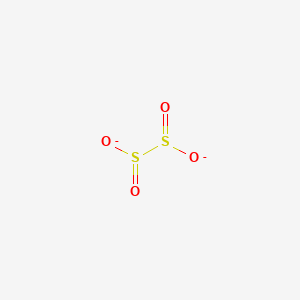

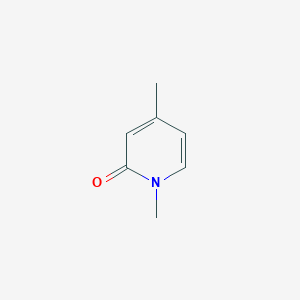

分子式 |

O4S2-2 |

分子量 |

128.13 g/mol |

InChI |

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-2 |

InChIキー |

GRWZHXKQBITJKP-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)S(=O)[O-] |

正規SMILES |

[O-]S(=O)S(=O)[O-] |

その他のCAS番号 |

14844-07-6 |

同義語 |

Dithionite Dithionite, Sodium Hyposulfite Sodium Dithionite |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)